2-Propyl-2-heptenyl acetate
Description
Contextualizing the Compound within Acetate (B1210297) Ester Chemistry
Acetate esters are a significant class of organic compounds characterized by the presence of the CH₃COO- functional group. They are widely recognized for their diverse applications, ranging from solvents and coatings to, most notably, flavors and fragrances. scribd.comnih.gov The odor profile of acetate esters can vary significantly with the structure of the alcohol moiety, from the fruity notes of short-chain esters to the more complex aromas of larger or unsaturated molecules. scribd.comresearchgate.net
The synthesis of acetate esters is typically achieved through the esterification of an alcohol with acetic acid or its derivatives, such as acetic anhydride. The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely used method. organic-chemistry.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com The equilibrium of this reaction can be manipulated by removing water or using an excess of one reactant to favor ester formation. organic-chemistry.orgmasterorganicchemistry.com Enzymatic synthesis, often employing lipases, offers a green alternative, proceeding under mild conditions and often with high selectivity. nih.govresearchgate.net
2-Propyl-2-heptenyl acetate fits within this class as an unsaturated ester. Its structure, featuring a C10 backbone derived from its precursor alcohol, suggests potential for unique sensory properties, a characteristic often explored in the flavor and fragrance industry. scribd.com
A plausible synthetic route to this compound involves a two-step process. The first step is the synthesis of its corresponding alcohol, 2-propyl-2-hepten-1-ol. This can be achieved through the aldol (B89426) condensation of n-valeraldehyde (pentanal), which, upon dehydration, yields 2-propyl-2-heptenal. ontosight.aismolecule.comgoogle.comrsc.orgacs.org Subsequent reduction of this unsaturated aldehyde, for instance using a selective reducing agent that preserves the double bond, would yield the allylic alcohol 2-propyl-2-hepten-1-ol. ontosight.ai The final step would be the esterification of this alcohol with acetic acid or a derivative to form the target compound, this compound.
| Property | Value |
| CAS Number | 53735-50-5 |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | (2E)-2-propylhept-2-en-1-yl acetate |
Overview of Research Significance within Unsaturated Aliphatic Compounds
Unsaturated aliphatic compounds, characterized by the presence of carbon-carbon double or triple bonds, are fundamental building blocks in organic synthesis and materials science. slideshare.net Their reactivity, centered at the unsaturated bond, allows for a vast array of chemical transformations, including addition reactions, oxidations, and polymerizations.
The research significance of unsaturated esters like this compound lies in several key areas:
Flavor and Fragrance Chemistry: Branched and unsaturated aliphatic esters are known to contribute unique and often potent aroma profiles. scribd.comslideshare.netresearchgate.net The specific geometry of the double bond (E/Z isomerism) and the branching of the alkyl chain can significantly influence the olfactory perception. Research in this area often focuses on the synthesis and sensory evaluation of novel esters to create new fragrance and flavor ingredients. mdpi.com
Pheromone Research: Many insect pheromones are unsaturated acetates. While there is no specific literature identifying this compound as a pheromone, its structural motifs are common in this class of semiochemicals. Research into such compounds can lead to the development of environmentally benign pest management strategies.
Advanced Organic Synthesis: The double bond in this compound serves as a handle for further chemical modification. Palladium-catalyzed reactions, such as the Heck reaction or Tsuji-Trost allylic alkylation, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at or near the site of unsaturation. acs.orgnih.govelsevierpure.comtandfonline.comrsc.org This allows for the construction of more complex molecular architectures from a relatively simple precursor. The study of such reactions on sterically hindered substrates like this compound can provide valuable insights into reaction mechanisms and catalyst development. organic-chemistry.orgacs.orgnih.gov
The table below summarizes some relevant research findings on related unsaturated esters, highlighting the types of reactions and applications that could be relevant for this compound.
| Research Area | Key Findings on Related Unsaturated Esters | Potential Relevance to this compound |
| Synthesis | Fischer esterification is a common method for producing acetate esters from alcohols. organic-chemistry.orgmasterorganicchemistry.com Enzymatic methods are also employed for green synthesis. researchgate.net | A likely and scalable route for the production of this compound from its corresponding alcohol. |
| Reactions | Palladium-catalyzed cross-coupling reactions are effective for the functionalization of unsaturated systems. acs.orgnih.gov | The double bond in this compound could be a site for introducing further chemical complexity. |
| Applications | Branched and unsaturated esters are valued in the flavor and fragrance industry for their unique scents. scribd.comresearchgate.net | Potential application as a novel fragrance or flavor ingredient. |
Current Gaps and Future Directions in the Academic Study of this compound
A comprehensive review of the scientific literature reveals a significant gap in the dedicated academic study of this compound. While its precursors and related compounds have been mentioned in various contexts, particularly in patent literature concerning the production of plasticizers from the corresponding saturated alcohol, in-depth research focusing solely on the synthesis, reactivity, and properties of the unsaturated acetate is notably absent. google.comrsc.orggoogle.com
Identified Research Gaps:
Detailed Synthesis and Characterization: There is a lack of published, peer-reviewed studies detailing the optimized synthesis of this compound and the full characterization of its isomers (E and Z).
Reactivity Profile: A systematic investigation of the chemical reactivity of this compound is missing. Studies on its behavior in key organic reactions, such as epoxidation, dihydroxylation, or various palladium-catalyzed couplings, would be valuable.
Physicochemical and Sensory Properties: Detailed data on the physical properties (e.g., boiling point, refractive index under various conditions) and, crucially, a formal sensory analysis of its odor and flavor profile are not available in academic literature.
Biological Activity: There has been no reported investigation into the potential biological activities of this compound, such as antimicrobial or insect-attracting properties.
Future Research Directions:
Optimized and Stereoselective Synthesis: Developing and reporting a high-yield, stereoselective synthesis for both the (E) and (Z) isomers of this compound would be a foundational contribution. This could involve exploring different catalytic systems for the precursor aldehyde synthesis and various esterification methods.
Exploration of Chemical Transformations: A systematic study of the compound's reactivity would expand its utility as a synthetic intermediate. This could include exploring its potential in cycloaddition reactions, metathesis, or as a substrate in asymmetric catalysis to generate chiral molecules.
Structure-Odor Relationship Studies: Given the importance of branched unsaturated esters in the fragrance industry, a thorough investigation into the sensory properties of this compound and its isomers would be a significant area of research. This could contribute to a better understanding of how molecular structure influences odor perception.
Screening for Bioactivity: Screening this compound for various biological activities, including as a potential pheromone or antimicrobial agent, could uncover novel applications.
Structure
3D Structure
Properties
CAS No. |
53735-50-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-propylhept-2-enyl acetate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-9-12(8-5-2)10-14-11(3)13/h9H,4-8,10H2,1-3H3 |
InChI Key |
DOKHOJPVBMMDKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(CCC)COC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Propyl 2 Heptenyl Acetate
Novel Synthetic Routes for 2-Propyl-2-heptenyl Acetate (B1210297)
The synthesis of 2-propyl-2-heptenyl acetate, a compound with applications in various chemical industries, has been the subject of research focusing on efficiency, selectivity, and sustainability. Novel synthetic routes aim to improve upon traditional methods, offering higher yields, better stereocontrol, and more environmentally friendly processes.
Stereoselective synthesis is crucial for producing specific isomers of this compound, as different stereoisomers can possess distinct properties. The control over the geometry of the C2=C3 double bond to form either the (E) or (Z) isomer is a primary focus.
One established method for controlling double bond geometry is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. The choice of the ylide and reaction conditions dictates the stereochemical outcome. For instance, unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides can be directed to produce (E)-alkenes.
Another powerful technique is the stereospecific reduction of a corresponding 2-propyl-2-heptynyl acetate . The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) facilitates the syn-hydrogenation of the alkyne to selectively yield the (Z)-alkene. Conversely, dissolving metal reductions, such as the Birch reduction using sodium or lithium in liquid ammonia, proceed via an anti-addition of hydrogen to furnish the (E)-alkene.
The synthesis of related olefinic acetates, such as (E)-2-heptenyl acetate, has been documented as valuable compounds, for example in the fragrance industry for their berry notes. google.comgoogle.compherobase.comthegoodscentscompany.com
In recent years, there has been a significant shift towards developing "green" synthetic methodologies for ester production, aiming to minimize environmental impact. rsc.org This includes the use of safer solvents, renewable starting materials, and catalytic processes that reduce waste. mdpi.com
A key area of development is the replacement of traditional homogeneous acid catalysts like sulfuric acid with solid acid catalysts . e3s-conferences.org Materials such as zeolites and ion-exchange resins (e.g., Amberlyst-15) offer several advantages: they are less corrosive, easily separated from the reaction mixture, and can be reused, which aligns with the principles of green chemistry. ije.irmdpi.com
Biocatalysis , utilizing enzymes such as lipases, represents another significant green approach. mdpi.com Lipase-catalyzed acetylation of the precursor alcohol, 2-propyl-2-hepten-1-ol, can be performed under mild conditions and often in the absence of organic solvents. This enzymatic method is highly chemoselective and reduces the formation of byproducts. For example, Lipozyme 435 has been shown to be effective in the acetylation of various alcohols. mdpi.com
| Green Chemistry Approach | Catalyst/Reagent Example | Key Advantages |
| Solid Acid Catalysis | Zeolites, Amberlyst-15 | Reusable, non-corrosive, simplified product purification, reduced waste. ije.ir |
| Biocatalysis | Lipases (e.g., Lipozyme 435) | High selectivity, mild reaction conditions, reduced energy consumption, environmentally benign. mdpi.com |
| Solvent-Free Systems | Neat reaction conditions | Eliminates solvent waste and recovery steps, improves process efficiency. |
While this compound itself is achiral, the synthesis of chiral analogues or precursors necessitates the use of enantioselective catalysis. wikipedia.org This field focuses on creating a single enantiomer of a chiral molecule. wikipedia.orgdfg.de
One major approach is the use of chiral metal complexes as catalysts. mdpi.comnih.gov For instance, in a hypothetical asymmetric synthesis, a chiral phosphine (B1218219) ligand coordinated to a palladium catalyst could direct the stereochemistry of a key bond-forming step. google.comacs.org Rhodium complexes with chiral ligands have also been successfully employed in enantioselective cycloaddition reactions to create chiral cyclopropenes. nih.gov
Organocatalysis , which uses small chiral organic molecules as catalysts, has emerged as a powerful, metal-free alternative. wikipedia.org Chiral amines, for example, can catalyze enantioselective aldol (B89426) reactions, a potential pathway to chiral precursors.
Kinetic resolution , often enzyme-catalyzed, is another strategy. In this process, one enantiomer of a racemic precursor alcohol reacts much faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. This involves studying the reaction kinetics and identifying key intermediates.
Kinetic studies of the esterification of 2-propyl-2-hepten-1-ol with an acetylating agent provide valuable data on reaction rates and the factors that influence them.
For acid-catalyzed esterification , the reaction typically follows second-order kinetics, being first order in both the alcohol and the carboxylic acid. uobaghdad.edu.iqresearchgate.net The rate is significantly influenced by temperature and the concentration of the acid catalyst. uobaghdad.edu.iqresearchgate.net Studies on similar esterification reactions have shown that increasing the reaction temperature generally increases the rate constant and conversion. uobaghdad.edu.iqresearchgate.net The reaction can often be described using a power-law model. uobaghdad.edu.iqresearchgate.net
In heterogeneous catalysis using solid acids like ion-exchange resins, kinetic models such as the pseudo-homogeneous and Eley-Rideal models have been successfully applied. ije.ir The reaction order with respect to the reactants can be determined from experimental data. ije.ir
For lipase-catalyzed reactions , the kinetics are more complex and are often described by the Michaelis-Menten model or, more accurately for two-substrate reactions, a Ping-Pong Bi-Bi mechanism. This model accounts for the sequential binding of the substrates and the potential for inhibition by either the substrates or the products.
| Reaction Type | Common Kinetic Model | Key Influencing Factors |
| Homogeneous Acid-Catalyzed | Second-Order Power-Law | Temperature, Reactant Molar Ratio, Catalyst Concentration. uobaghdad.edu.iqresearchgate.net |
| Heterogeneous Acid-Catalyzed | Pseudo-Homogeneous, Eley-Rideal | Temperature, Catalyst Loading, Reactant Concentration. ije.irmdpi.com |
| Lipase-Catalyzed | Michaelis-Menten, Ping-Pong Bi-Bi | Temperature, pH, Enzyme Concentration, Substrate/Product Inhibition. |
Identifying the transient species formed during a reaction is key to confirming the proposed mechanism.
In the Fischer-Speier esterification , a classic acid-catalyzed method, the reaction proceeds through a tetrahedral intermediate . This is formed by the nucleophilic attack of the alcohol on the protonated carboxylic acid. This intermediate is generally unstable but is a crucial step in the pathway to the ester and water. researchgate.net
In phosphine-catalyzed reactions , which can be used to generate precursors, the mechanism can involve the formation of various phosphorus-containing intermediates. For example, the reaction may be initiated by the nucleophilic attack of a phosphine catalyst on an allenoate to form a zwitterionic intermediate. chim.it
For enzyme-catalyzed esterification , the mechanism involves the formation of a covalent acyl-enzyme intermediate . In the Ping-Pong Bi-Bi mechanism, the lipase (B570770) first reacts with the acetyl donor to form this intermediate, releasing the first product. The acetylated enzyme then reacts with the alcohol to form the ester and regenerate the free enzyme. The existence of this acyl-enzyme complex is a well-established feature of lipase catalysis.
Derivatization and Modification of this compound
The modification of this compound can be strategically directed toward either the unsaturated heptenyl chain or the acetate ester moiety. The choice of reagents and reaction conditions allows for a variety of chemical transformations, leading to novel derivatives with altered properties.
The carbon-carbon double bond in the heptenyl portion of the molecule is a key site for functionalization. A variety of addition reactions can be employed to introduce new chemical groups, leveraging established methods for the transformation of unsaturated systems. acs.org The presence of the nearby ester group can influence the reactivity and selectivity of these transformations.
Common functionalization strategies applicable to the unsaturated moiety include:
Oxidation Reactions: The double bond can be oxidized to introduce oxygen-containing functional groups. For instance, treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. Alternatively, dihydroxylation using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would produce a diol. Wacker-type oxidations, employing palladium catalysts and molecular oxygen, offer an efficient route to synthesize keto-esters from unsaturated esters. rsc.org
Hydrogenation: Catalytic hydrogenation of the double bond, typically using a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere, would saturate the heptenyl chain to yield 2-propylheptyl acetate.
Aminofunctionalization: The introduction of nitrogen-containing groups across the double bond is a valuable transformation. acs.org For example, methods have been developed for the α-vinylic functionalization of α,β-unsaturated systems with amine groups, which could be adapted for this substrate. acs.org
The table below summarizes potential functionalization reactions of the double bond.
| Reaction Type | Typical Reagents | Resulting Functional Group | Potential Product Name |
|---|---|---|---|
| Epoxidation | m-CPBA, H₂O₂ | Epoxide | (2-(2-propyloxiran-2-yl)pentyl) acetate |
| Dihydroxylation | OsO₄, NMO; or cold, dilute KMnO₄, NaOH | Diol (1,2-diol) | (2,3-dihydroxy-2-propylheptyl) acetate |
| Catalytic Hydrogenation | H₂, Pd/C | Alkane | 2-Propylheptyl acetate |
| Oxyfunctionalization | PdCl₂(MeCN)₂, O₂ | Ketone | (3-oxo-2-propylheptyl) acetate |
The ester bond in this compound is susceptible to hydrolysis, a reaction that cleaves the ester to yield a carboxylic acid (acetic acid) and an alcohol (2-propyl-2-hepten-1-ol). This reaction can be catalyzed by either acid or base. jkchemical.com However, the structure of this compound presents significant steric hindrance around the carbonyl carbon due to the quaternary α-carbon. This crowding makes nucleophilic attack on the carbonyl group difficult, rendering the ester resistant to hydrolysis under standard conditions. arkat-usa.org
Base-Catalyzed Hydrolysis (Saponification): In a typical base-catalyzed mechanism, a hydroxide (B78521) ion acts as a nucleophile, attacking the ester's carbonyl carbon. jkchemical.com For sterically hindered esters, this process is often slow. To overcome this, specialized conditions have been developed. Research has shown that using a non-aqueous solvent system, such as a mixture of methanol (B129727) and dichloromethane (B109758) (MeOH/CH₂Cl₂), with sodium hydroxide can dramatically accelerate the hydrolysis of crowded esters at room temperature. arkat-usa.org In this medium, the hydroxide anions are poorly solvated or "naked," making them much more potent nucleophiles capable of overcoming the steric barrier presented by the substrate. arkat-usa.org
Acid-Catalyzed Hydrolysis: This pathway involves the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by a weak nucleophile like water. jkchemical.com While effective for many esters, this method is generally reversible and can be slow for hindered substrates. Most protocols developed for the hydrolysis of hindered esters require stringent conditions that may affect other functional groups in the molecule, such as the double bond. jkchemical.com
The relative rates of hydrolysis are highly dependent on the steric environment of the ester, as illustrated in the comparative data below.
| Ester | Relative Hydrolysis Rate (Illustrative) | Steric Hindrance | Reference |
|---|---|---|---|
| Ethyl Acetate | High | Low | inchem.org |
| Isoamyl Butyrate | Moderate | Moderate | inchem.org |
| This compound | Very Low | High (Tertiary Allylic) | arkat-usa.org |
Regioselectivity is a critical consideration in the chemical transformation of this compound, which possesses multiple potential reaction sites. The development of catalyst systems that can direct a reaction to a single, specific location is a significant area of organic synthesis. For a tertiary allylic acetate like this compound, transition metal catalysis provides powerful tools for achieving high regioselectivity. acs.orgnih.gov
Ruthenium-Catalyzed Allylic Amination: A notable regioselective reaction is the amination of tertiary allylic acetates catalyzed by ruthenium complexes. acs.orgnih.gov Using a catalyst system such as Cp*RuCl₂ with a bipyridine ligand, this compound can be reacted with various amines to yield α,α-disubstituted allylic amines as a single regioisomer. acs.org The reaction proceeds with high selectivity, with the incoming amine nucleophile attacking the more substituted carbon of the allylic system, displacing the acetate group without isomerization of the double bond.
Palladium-Catalyzed Reactions: Palladium catalysts are also widely used for regioselective transformations of allylic acetates.
Allylic Reduction: Palladium-catalyzed formate (B1220265) reduction can be used to selectively reduce allylic acetates. Depending on the ligand choice, it is possible to control the regioselectivity of the resulting olefin. acs.org
C-H Oxidation: While not a direct modification of the acetate, related palladium-catalyzed methods for the C-H oxidation of olefins can be highly regioselective. The addition of ligands like dimethyl sulfoxide (B87167) (DMSO) can significantly alter the reaction pathway, favoring the formation of linear (E)-allylic acetates from monosubstituted olefins, demonstrating the power of ligands in controlling regioselectivity. sci-hub.se
The table below outlines examples of regioselective transformations.
| Reaction Type | Catalyst System | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Allylic Amination | Cp*RuCl₂ / 5,5′-dimethyl-2,2′-bipyridine | Primary or Secondary Amine | α,α-disubstituted allylic amine | acs.orgnih.gov |
| Allylic Reduction | Allylpalladium chloride dimer, Phosphine Ligand | Formic acid, Triethylamine | Exo-cyclic olefin | acs.org |
| S-Allylation | None (Transition metal-free) | Aromatic or Aliphatic Thiol, K₂CO₃ | Allylic sulfide | researchgate.net |
In-depth Analysis of this compound Stymied by Lack of Publicly Available Scientific Data
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available information for the chemical compound this compound. Despite extensive searches for its advanced analytical and spectroscopic characterization, specific experimental data required to detail its structural and chemical properties remains elusive. This scarcity of information prevents a thorough discussion of its multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, advanced mass spectrometry, and chromatographic behavior as per the requested detailed outline.
The initial investigation sought to uncover detailed research findings on this compound, a compound of interest for its potential applications. However, searches for its synthesis, spectroscopic data (NMR, MS, IR/Raman), and chromatographic separation techniques (GC-MS, HPLC) did not yield any specific results for this particular molecule.
While general principles and methodologies for the analytical techniques mentioned in the outline are well-established, their specific application to this compound has not been documented in the accessible scientific domain. For instance, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are powerful tools for elucidating molecular structures, but no such spectra for this compound could be located. Similarly, data on its fragmentation patterns from high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), which are crucial for confirming its molecular structure and identifying it in complex mixtures, are not available.
Furthermore, no optimized methods for the trace analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) or for its preparative and analytical separation by High-Performance Liquid Chromatography (HPLC) have been published.
It is important to note that information was found for structurally related but distinct compounds, such as 2-Propyl-2-heptenal and other isomers of heptenyl acetate. However, due to the strict focus of this article solely on this compound, this information cannot be used to infer the properties of the target compound with scientific accuracy.
The absence of this fundamental data underscores a significant knowledge gap for this compound within the scientific community. Without primary research and publication of its analytical characterization, a detailed and scientifically rigorous article as per the requested outline cannot be generated at this time. Further experimental research would be required to produce the necessary data for such an analysis.
Advanced Analytical and Spectroscopic Characterization of 2 Propyl 2 Heptenyl Acetate
Chromatographic Method Development for Purity and Isomeric Separation
Chiral Chromatography for Enantiomeric Excess Determination
The determination of the enantiomeric excess (ee) of a chiral compound is a critical step in asymmetric synthesis and the analysis of chiral products. This is typically achieved using chiral chromatography techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) equipped with a chiral stationary phase (CSP). Supercritical fluid chromatography (SFC) is also a powerful technique for chiral separations. chromatographyonline.comsigmaaldrich.com
The fundamental principle of chiral chromatography lies in the differential interaction between the two enantiomers of a compound and the chiral stationary phase. sigmaaldrich.com This results in the formation of transient diastereomeric complexes with different energies, leading to different retention times for each enantiomer and allowing for their separation. chromatographyonline.com
In the absence of specific literature for 2-propyl-2-heptenyl acetate (B1210297), the approach to developing a chiral separation method would involve screening various commercially available chiral stationary phases. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.com
The process would typically involve:
Method Development: A racemic mixture of 2-propyl-2-heptenyl acetate would be injected onto a column with a specific chiral stationary phase. The mobile phase composition (for HPLC and SFC) or temperature program (for GC) would be optimized to achieve baseline separation of the two enantiomer peaks.
Detection: Standard detectors like UV-Vis or mass spectrometry (MS) can be used for quantification. For more specific chiral information, chiroptical detectors such as circular dichroism (CD) or optical rotation (OR) detectors can be employed. chromatographyonline.comuma.es
Quantification: Once separation is achieved, the enantiomeric excess is calculated by determining the area of each enantiomer's peak in the chromatogram. The formula for enantiomeric excess is:
ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
Without experimental data, a hypothetical data table for the chiral separation of this compound cannot be generated. Such a table would typically include parameters like the specific chiral column used, mobile phase composition, flow rate, temperature, retention times of the enantiomers, and the calculated resolution factor.
Computational Chemistry and Theoretical Modeling of 2 Propyl 2 Heptenyl Acetate
Quantum Chemical Studies of Molecular Structure and Electronic Properties
Quantum chemical methods are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, for a given molecular system, we can determine its energy, geometry, and a host of electronic properties. For 2-propyl-2-heptenyl acetate (B1210297), these studies are crucial for understanding its stability and reactivity.
The flexibility of the heptenyl and propyl chains in 2-propyl-2-heptenyl acetate means the molecule can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements, known as energy minima. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to optimize the geometry of various starting conformations and determine their relative energies. The results of such an analysis would reveal the preferred three-dimensional shapes of the molecule, which are critical for its interaction with other molecules.
Hypothetical Research Findings: A theoretical conformational analysis of this compound would likely identify several low-energy conformers. The stability of these conformers would be influenced by steric hindrance between the propyl group and the heptenyl chain, as well as the orientation of the acetate group. The global minimum energy conformation would likely be one that minimizes these steric clashes.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | 178.5° | 0.00 |
| 2 | -65.2° | 1.25 |
| 3 | 68.9° | 1.30 |
| 4 | -120.1° | 2.50 |
This table is illustrative and contains hypothetical data.
The molecular orbitals (MOs) of a compound, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Electron density distribution maps, derived from quantum chemical calculations, visualize the regions of a molecule that are electron-rich or electron-poor. rug.nl These maps are invaluable for predicting sites of electrophilic or nucleophilic attack. For this compound, the electron density is expected to be highest around the oxygen atoms of the acetate group and the double bond of the heptenyl chain.
Hypothetical Research Findings: A quantum chemical study would likely show that the HOMO of this compound is localized on the C=C double bond, indicating this is the most likely site for electrophilic attack. The LUMO would likely be centered on the carbonyl carbon of the acetate group, suggesting its susceptibility to nucleophilic attack.
Table 2: Hypothetical Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -9.50 |
| LUMO | -0.85 |
| HOMO-LUMO Gap | 8.65 |
This table is illustrative and contains hypothetical data.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemistry is excellent for studying static structures, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. rsc.org
For this compound, an MD simulation would provide a detailed picture of its conformational landscape, showing the transitions between different energy minima and the flexibility of the molecule in a simulated environment (e.g., in a solvent or in a vacuum). rsc.org This is particularly useful for understanding how the molecule might adapt its shape to fit into a receptor binding site.
Hypothetical Research Findings: An MD simulation of this compound would likely demonstrate significant flexibility in the alkyl chains. The simulation could reveal the most frequently adopted conformations and the timescales of transitions between them. This information is crucial for understanding the molecule's dynamic behavior in a biological context.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions (excluding human/clinical aspects)
QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are used to predict the activity of new, untested compounds.
To build a QSAR model, the chemical structure of each compound must be represented by a set of numerical values known as molecular descriptors. For semiochemicals (chemicals involved in insect communication), relevant descriptors might include:
Topological descriptors: Describing the connectivity of atoms.
Geometrical descriptors: Related to the 3D shape of the molecule.
Electronic descriptors: Such as HOMO/LUMO energies and dipole moment.
Physicochemical descriptors: Like hydrophobicity (logP) and molar refractivity.
The selection of appropriate descriptors is a critical step in developing a robust QSAR model for the semiochemical activity of compounds like this compound.
Table 3: Hypothetical Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Hypothetical Value |
|---|---|---|
| Electronic | Dipole Moment | 1.85 D |
| Physicochemical | LogP | 4.2 |
| Topological | Wiener Index | 132 |
| Geometrical | Molecular Surface Area | 250 Ų |
This table is illustrative and contains hypothetical data.
Once a set of descriptors has been calculated for a series of related semiochemicals with known receptor binding affinities, a mathematical model can be developed using statistical methods like multiple linear regression or machine learning algorithms. arxiv.orgarxiv.org This model can then be used to predict the binding affinity of this compound to a specific insect olfactory receptor, for instance.
Hypothetical Research Findings: A hypothetical QSAR model for a class of alkenyl acetates could predict that the binding affinity of this compound to a specific insect receptor is moderate. The model might indicate that the size and position of the propyl group are significant factors influencing the binding. Such predictive models are powerful tools in the rational design of new and more effective semiochemicals for pest management. nih.gov
Table 4: Hypothetical QSAR Model Equation for Receptor Binding
log(1/C) = 0.5 * LogP - 0.1 * Molecular_Weight + 0.02 * Surface_Area + 2.5 Where C is the concentration required for a biological effect. This equation is for illustrative purposes only.
Despite a comprehensive search of scientific literature, no specific information is currently available on the biological chemistry and chemical ecology of the chemical compound This compound in non-human organisms.
Detailed research findings regarding its biosynthesis pathways, its role as a semiochemical in insects or plants, and its specific interactions with olfactory receptor neurons or chemoreceptors in non-mammalian species have not been documented in the accessible scientific domain. General principles of insect pheromone biosynthesis suggest that acetate esters are often derived from fatty acid metabolism, involving a series of enzymatic steps including desaturation, chain modification, reduction to an alcohol, and subsequent acetylation. However, the specific enzymes, gene clusters, and regulatory mechanisms involved in the potential biosynthesis of this compound remain uninvestigated.
Similarly, there is no published evidence to suggest that this compound functions as a pheromone, allomone, kairomone, or any other type of semiochemical for interspecific or intraspecific communication in any model organism studied to date. Consequently, data on olfactory receptor neuron responses and molecular interactions with ligand-binding proteins for this specific compound are also absent from the scientific record.
Therefore, the requested article focusing on the biological chemistry and chemical ecology of this compound, as per the provided outline, cannot be generated at this time due to the lack of available scientific data.
Biological Chemistry and Chemical Ecology of 2 Propyl 2 Heptenyl Acetate Non Human Focus
Metabolic Fate and Degradation of 2-Propyl-2-heptenyl Acetate (B1210297) in Biological Systems (Non-Human)
There is currently no specific information available in peer-reviewed scientific literature regarding the metabolic fate and degradation of 2-Propyl-2-heptenyl acetate in non-human biological systems.
General metabolic pathways for acetate esters in biological systems typically involve enzymatic hydrolysis by esterases to yield the corresponding alcohol (2-propyl-2-heptenol) and acetic acid. These products would then likely enter into common metabolic pathways for further breakdown. However, no studies have specifically investigated the enzymes or detailed oxidation pathways involved in the metabolism of this compound.
Similarly, there is a lack of research on the environmental biodegradation of this compound. While it can be inferred that microbial communities in soil and water would likely be capable of degrading this compound, the specific microorganisms, enzymatic processes, and the rate of degradation have not been documented. Studies on the biodegradation of other structurally related alkenyl acetates could provide a general framework, but direct extrapolation to this compound is not scientifically rigorous without specific experimental data.
Due to the absence of detailed research findings, the creation of informative data tables on the metabolic and environmental degradation of this compound is not possible at this time.
Advanced Methodological Approaches in 2 Propyl 2 Heptenyl Acetate Research
Application of Advanced Robotics and Automation in Synthesis and Screening
The synthesis and screening of 2-Propyl-2-heptenyl acetate (B1210297) and similar flavor and fragrance compounds are being significantly enhanced through the use of robotics and automation. These technologies offer increased speed, precision, and safety compared to traditional manual methods. medium.com
Automated Synthesis: Automated synthesis platforms, often utilizing flow chemistry, provide precise control over reaction parameters such as temperature, pressure, and reagent addition. vapourtec.comsoci.org This is particularly advantageous for the esterification process used to produce 2-Propyl-2-heptenyl acetate. Automated flow chemistry systems can improve the reproducibility and efficiency of synthesizing compound libraries for screening. syrris.com By automating the multi-step procedures involved in creating esters, researchers can achieve higher efficiency and better product quality. wikipedia.org For instance, robotic platforms can handle the iterative processes required for building carbon chains with specific stereochemistry, a key aspect of synthesizing complex organic molecules. unimi.it This automation shortens the design-make-test cycle, a crucial factor in the rapid development of new compounds. medium.com
High-Throughput Screening (HTS): In the context of fragrance and flavor research, identifying compounds with desirable sensory or functional properties is a primary goal. High-throughput screening (HTS) leverages automation to test vast numbers of compounds against specific biological or chemical targets rapidly. bmglabtech.com Automated liquid handling stations can prepare samples in microplate formats (e.g., 96-well or 384-well plates), enabling the simultaneous screening of numerous structural analogues of this compound. bmglabtech.comnih.gov This is essential for discovering molecules with unique aromatic profiles or other desired characteristics, such as antimicrobial properties. nih.gov The integration of robotics allows for unattended operation, systematic exploration of reaction conditions, and the generation of large, reliable datasets for further analysis. vapourtec.comnih.gov
| Parameter | Manual Batch Synthesis | Automated Flow Synthesis | Advantage of Automation |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes to Hours | Significant time reduction medium.com |
| Reproducibility | Variable, operator-dependent | High, machine-controlled syrris.com | Increased consistency and reliability |
| Safety | Higher risk of exposure to hazardous chemicals | Enclosed systems reduce human interaction with chemicals medium.com | Enhanced operator safety |
| Scalability | Re-optimization often required | Direct route to scaling without re-optimization syrris.com | More efficient process development |
| Data Logging | Manual | Automatic and precise vapourtec.com | Comprehensive data for analysis and optimization |
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the discovery and design of new molecules by providing powerful predictive capabilities. researchgate.net For a compound like this compound, these computational tools can accelerate research by predicting properties, optimizing synthesis, and exploring vast chemical spaces.
Property Prediction: Machine learning models, particularly deep neural networks, can be trained on existing data to predict the physicochemical and sensory properties of new or uncharacterized molecules. acs.orgnih.gov For instance, a Quantitative Structure-Property Relationship (QSPR) model could be developed to predict the viscosity or aroma profile of various unsaturated esters, including this compound, based on their molecular structure. nih.gov Such models can effectively screen virtual libraries of compounds to identify candidates with the most promising characteristics before committing resources to their physical synthesis. unit8.com Research has shown that ML models can accurately predict properties like the speed of sound in fatty acid ethyl esters, demonstrating the potential for reliable, cost-effective alternatives to experimental measurements. researchgate.net
Reaction Prediction and Synthesis Design: AI is increasingly used to predict the outcomes of chemical reactions and to devise novel synthetic routes. researchgate.net By analyzing extensive databases of known reactions, ML algorithms can forecast the most likely products and yields for the synthesis of this compound under various conditions. nih.gov This predictive power helps chemists to avoid trial-and-error experimentation, saving time and resources. researchgate.net Furthermore, AI can propose entirely new and more efficient synthetic pathways that a human chemist might not consider, streamlining the path from conceptualization to production.
| AI/ML Application | Objective | Methodology | Potential Impact |
|---|---|---|---|
| Property Prediction | Forecast aroma profile, boiling point, and solubility. | Quantitative Structure-Property Relationship (QSPR) models, Neural Networks. nih.gov | Accelerated identification of high-potential analogues without synthesis. |
| Reaction Outcome Prediction | Predict the yield and byproducts of synthesis reactions. | Training models on large reaction datasets. researchgate.netnih.gov | Reduced number of experiments needed for optimization. |
| Retrosynthesis Planning | Design efficient synthesis pathways. | AI algorithms that propose disconnections of the target molecule. | Discovery of novel, more cost-effective production routes. |
| Virtual Screening | Identify new molecules with desired properties from large virtual libraries. | Deep learning models trained to predict bioactivity or sensory characteristics. acs.org | Expands the chemical space for discovering new flavor/fragrance compounds. |
Development of Miniaturized and High-Throughput Analytical Platforms
The analysis of this compound and other volatile compounds has been significantly advanced by the development of miniaturized analytical platforms, often called "lab-on-a-chip" or micro-total-analysis-systems (µTAS). elveflow.comnih.gov These devices integrate multiple laboratory functions onto a single chip, enabling rapid and efficient analysis with minimal sample volumes. azom.comwiley-vch.de
Microfluidic and Lab-on-a-Chip (LOC) Devices: Microfluidic devices manipulate tiny amounts of fluids in micro-scale channels. azom.com This miniaturization allows for precise control over chemical reactions and separations, making them ideal for analyzing complex mixtures containing volatile esters. nih.gov For the analysis of this compound, a microfluidic chip could be coupled with techniques like gas chromatography (GC) or capillary electrophoresis for high-resolution separation and sensitive detection. rsc.orgfapesp.br The advantages include faster analysis times, reduced consumption of reagents and samples, and the potential for portability, allowing for on-site testing. azom.comfapesp.br
High-Throughput Analysis: Paper-based microfluidic analytical devices (µPADs) represent a cost-effective platform for rapid screening. nih.govmdpi.com These devices use capillary action to move the sample through channels patterned on paper, where it can react with embedded reagents to produce a detectable signal, often colorimetric. nih.govmdpi.com While more commonly used for detecting contaminants or additives, the principles could be adapted for screening derivatives of this compound for specific chemical properties. The integration of high-performance liquid chromatography and tandem mass spectrometry (LC-MS/MS) with high-throughput sample preparation methods also allows for the rapid quantification of a wide array of aroma compounds. acs.org
| Platform | Principle | Key Advantages | Application for this compound |
|---|---|---|---|
| Microfluidics / Lab-on-a-Chip (LOC) | Manipulation of picoliter to nanoliter fluid volumes in microchannels. mdpi.com | Low sample/reagent consumption, rapid analysis, high precision, portability. azom.com | High-resolution separation and quantification, reaction monitoring. |
| Microfluidic Paper Analytic Devices (µPADs) | Capillary flow on patterned paper substrates. nih.gov | Low cost, ease of use, no need for external power. nih.govmdpi.com | Rapid, point-of-need screening for presence or specific reactive properties. |
| Miniaturized GC-MS | Gas chromatography coupled with mass spectrometry in a smaller footprint. | Portability, fast on-site analysis of volatile compounds. researchgate.net | Identification and fingerprinting of aroma profiles in complex matrices. |
Future Prospects and Interdisciplinary Research Directions for 2 Propyl 2 Heptenyl Acetate
Potential for Bio-Inspired Synthesis Strategies
The chemical synthesis of 2-Propyl-2-heptenyl acetate (B1210297) typically involves classical esterification methods smolecule.com. However, the future of its production could lie in bio-inspired and biocatalytic strategies, which offer advantages in terms of sustainability, selectivity, and efficiency. Many insect pheromones, which are structurally similar fatty acid-derived molecules (including unsaturated acetates), are produced in nature through highly specific enzymatic pathways nih.gov.
Bio-inspired synthesis could mimic these natural processes. The biosynthesis of Type-I moth sex pheromones, for example, starts from common fatty acids and involves a series of enzymatic steps including desaturation, chain-shortening, reduction, and functional group modification, such as acetylation by acetyltransferases nih.gov. Research into engineering microbial systems, such as Saccharomyces cerevisiae, to produce these complex molecules is an active field nih.gov. A similar bio-inspired approach for 2-Propyl-2-heptenyl acetate could be envisioned, potentially using engineered yeast or isolated enzymes to construct the specific branched and unsaturated carbon backbone before a final enzymatic acetylation step. This approach could offer a greener alternative to traditional chemical synthesis, which often relies on expensive catalysts and can generate hazardous waste nih.gov.
The table below outlines a hypothetical comparison between a conventional chemical synthesis and a potential bio-inspired route for this compound, based on established principles in biocatalysis.
| Feature | Conventional Esterification | Bio-Inspired Synthesis (Hypothetical) |
| Precursors | Acetic acid, 2-propyl-2-heptenol | Simple carbon sources (e.g., glucose) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Engineered enzymes (e.g., lipases, transferases) |
| Reaction Conditions | Elevated temperatures | Mild, near-ambient temperatures and pressures |
| Solvents | Organic solvents | Primarily aqueous media |
| Byproducts | Water, potentially hazardous waste | Biomass, CO₂, water |
| Selectivity | May require protecting groups | High chemo-, regio-, and stereoselectivity |
Exploration in Materials Science as a Building Block (excluding commercial product development)
The molecular structure of this compound—featuring a reactive double bond, an ester linkage, and specific alkyl branching—makes it an intriguing candidate as a monomer or building block for novel materials. Organic building blocks are fundamental to the bottom-up assembly of complex materials with tunable properties . The incorporation of long-chain or branched monomers can significantly influence the characteristics of polymers.
Research has demonstrated that long-chain unsaturated fatty acid esters can be used to synthesize polyesters and polyamides with unique thermal properties acs.orgresearchgate.net. The alkyl chains can introduce flexibility or crystallinity depending on their length and saturation. The branched structure of this compound, specifically the propyl group at the C2 position of the heptenyl chain, could be exploited to create highly branched polymers nih.gov. Such branching can disrupt chain packing, leading to amorphous materials with lower melting points and glass transition temperatures, and potentially enhanced solubility compared to their linear counterparts.
Furthermore, the C=C double bond within the heptenyl backbone offers a site for post-polymerization modification or crosslinking. This functionality is crucial for creating thermoset resins or for grafting other molecules onto a polymer backbone to tailor its surface properties or chemical responsiveness mdpi.comrsc.org. The ester group itself provides a point for potential hydrolysis, which could be designed to allow for material degradability, a key feature in the development of sustainable materials researchgate.net. The exploration of this compound as a building block could thus lead to new classes of polymers with precisely controlled architectures and properties, contributing to fundamental materials science research.
| Structural Feature | Potential Influence on Material Properties | Relevant Research Area |
| Ester Linkage | Site for polymerization (polycondensation); potential for hydrolytic degradation. | Biodegradable polymers, polyesters. |
| C=C Double Bond | Enables crosslinking, post-polymerization functionalization, radical polymerization. | Thermoset resins, functional polymers, polymer grafting. |
| Propyl Branching | Disrupts polymer chain packing, can lower crystallinity and melting point, increase solubility. | Amorphous polymers, specialty elastomers. |
| Overall Chain Length | Influences flexibility, thermal properties (Tg, Tm), and hydrophobicity. | Polymer physics, structure-property relationships. |
Contribution to the Understanding of Olfactory Principles in Chemical Ecology
Chemical communication is a vital aspect of insect life, governing behaviors such as mating, aggregation, and alarming conspecifics nih.govalfa-chemistry.com. Pheromones, the chemical signals used for this intraspecific communication, are often highly specific, and minor changes in their chemical structure can lead to a complete loss of biological activity mdpi.com. Acetate esters are one of the most common functional groups found in insect pheromones, particularly in the sex pheromones of Lepidoptera (moths and butterflies) nih.govalfa-chemistry.com.
The study of this compound can contribute significantly to understanding the principles of olfaction and chemical ecology. The specificity of an insect's olfactory system is determined by olfactory receptors (ORs) located in neurons on their antennae, which are finely tuned to the size, shape, and electronic properties of a pheromone molecule nih.govmdpi.com. Key structural features that determine a molecule's activity include:
Chain Length: Affects volatility and binding affinity.
Position and Geometry of Double Bonds: Critical for correct receptor fit.
Presence and Position of Branching: Can dramatically alter the molecular shape.
The Functional Group: The acetate moiety itself is crucial for interaction with the receptor site nih.gov.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-propyl-2-heptenyl acetate, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves esterification of 2-heptenol with propyl acetate under acid catalysis. Key parameters include temperature control (80–120°C), molar ratio optimization (alcohol:acid ~1:1.2), and catalyst selection (e.g., sulfuric acid or enzymatic catalysts like lipases). Yield optimization can be achieved via factorial design experiments to test variables like reaction time, temperature, and catalyst concentration .
- Characterization : Confirm structure via GC-MS for purity, NMR (¹H/¹³C) for functional groups, and FT-IR for ester linkage validation.
Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, light exposure)?
- Methodology : Conduct accelerated stability studies by storing samples at varying temperatures (4°C, 25°C, 40°C) and light conditions (UV vs. dark). Monitor degradation via HPLC or GC-MS at intervals (e.g., 0, 1, 3, 6 months). Kinetic modeling (Arrhenius equation) can predict shelf life .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
- Methodology : Use high-resolution LC-MS/MS for detecting low-abundance impurities. For volatile byproducts, headspace GC-MS is recommended. Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and degradation pathways of this compound in environmental systems?
- Methodology : Employ density functional theory (DFT) to model hydrolysis or oxidation pathways. Compare computational results with experimental data (e.g., hydrolysis rates under acidic/alkaline conditions). Software like Gaussian or ORCA can simulate transition states and intermediates .
Q. What statistical approaches are suitable for resolving contradictions in kinetic data during esterification optimization?
- Methodology : Apply response surface methodology (RSM) or Bayesian inference to reconcile conflicting datasets. For example, if temperature and catalyst load show non-linear interactions, RSM can identify optimal conditions while accounting for data variability .
Q. How do membrane separation technologies enhance the purification of this compound from complex reaction mixtures?
- Methodology : Use nanofiltration or pervaporation membranes to separate the ester from unreacted alcohols or acids. Evaluate membrane materials (e.g., polyimide vs. ceramic) for selectivity and flux rates. Process parameters like pressure and pH must be optimized to minimize fouling .
Q. What role does this compound play in interfacial reactions, and how can surface adsorption kinetics be measured?
- Methodology : Study adsorption at air-water or solid-liquid interfaces using quartz crystal microbalance (QCM) or tensiometry. Molecular dynamics simulations can complement experimental data to explain orientation effects .
Methodological Considerations
- Experimental Design : Use fractional factorial designs to minimize trials while capturing interaction effects (e.g., Taguchi methods for robust parameter screening) .
- Safety Protocols : Follow guidelines for handling volatile esters, including fume hood use, PPE (gloves, goggles), and spill containment measures .
Note : Avoid sourcing data from non-academic platforms (e.g., ). Instead, rely on peer-reviewed journals and validated regulatory guidelines (e.g., EPA, ICH).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
